REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[CH3:6][O-:7].[Na+].Cl[CH2:10][C:11]#[N:12]>CO>[CH3:6][O:7][C:11](=[NH:12])[CH2:10][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for a further 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resultant mixture was dissolved in petroleum ether (50 ml; b.p. 40°-60° C)
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CUSTOM
|
Details
|
to remove unreacted 1,2,4-triazole
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
DISTILLATION
|
Details
|
on distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CN1N=CN=C1)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |